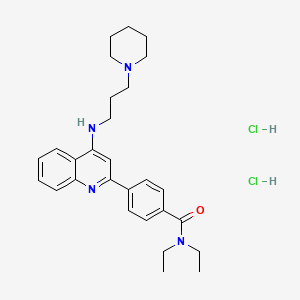

LMPTP Inhibitor 1 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTJMPCNLMSGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pursuit of Precision: A Technical Guide to the Discovery and Synthesis of Selective LMPTP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical regulator in various cellular processes and a promising therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of selective LMPTP inhibitors, detailing experimental protocols, summarizing key data, and visualizing critical pathways and workflows.

The Therapeutic Rationale for LMPTP Inhibition

LMPTP, a cytosolic protein tyrosine phosphatase (PTP), plays a significant role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR), thereby contributing to insulin resistance.[1][4] Genetic and preclinical studies have demonstrated that reduced LMPTP activity or expression is associated with improved insulin sensitivity and protection against diet-induced obesity and diabetes.[1] In the context of oncology, LMPTP has been implicated as a positive regulator of tumor progression, with its inhibition showing potential in sensitizing cancer cells to treatment.[2] The development of potent and selective LMPTP inhibitors is therefore a key strategy for therapeutic intervention in these metabolic and proliferative disorders.

Key Classes of Selective LMPTP Inhibitors

The quest for selective LMPTP inhibitors has yielded several chemical scaffolds, with researchers focusing on achieving high potency for LMPTP while minimizing off-target effects, particularly against other highly homologous PTPs like PTP1B.

Purine-Based Inhibitors

A novel series of purine-based compounds has been developed, demonstrating high potency and selectivity for LMPTP.[5] These inhibitors act via an uncompetitive mechanism, binding to the enzyme-substrate complex.[5]

Quinoline-Based Inhibitors

High-throughput screening has identified quinoline-based scaffolds, such as ML400 and its orally bioavailable derivative, compound 23.[6][7] These compounds have shown efficacy in cell-based assays and in vivo models of diabetes.[4][6]

Thiazolidinedione Derivatives

The 5-arylidene-2,4-thiazolidinedione scaffold has been explored for its inhibitory activity against various PTPs, including LMPTP.[1]

Flavonoid Derivatives

Certain flavonoid derivatives have been reported to inhibit both LMPTP and PTP1B, showing activity in cellular models of insulin signaling.[1]

Data Presentation: Potency and Selectivity of LMPTP Inhibitors

The following tables summarize the quantitative data for representative selective LMPTP inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: Potency of Selective LMPTP Inhibitors

| Compound ID | Chemical Class | Target Isoform | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |

| 5d | Purine-based | LMPTP-A | 0.020 ± 0.005 | - | Uncompetitive | [5] |

| Compound 3 | Quinoline-based | LMPTP-A | - | - | - | [4] |

| Compound 18 | Quinoline-based | LMPTP-A | - | - | - | [4] |

| Compound 23 | Quinoline-based | LMPTP-A | - | 0.846 ± 0.029 | Uncompetitive | [4] |

| ML400 | Quinoline-based | LMPTP-A | ~1 | - | Allosteric | [1] |

| F9 | Novel Scaffold | LMPTP | - | 21.5 ± 7.3 | Uncompetitive | [8] |

| SPAA-1 | Sulfonic Acid | LMPTP | 7.1 | - | Active Site-Directed | [9] |

| SPAA-52 | Optimized Sulfonic Acid | LMPTP | - | 0.0012 | Active Site-Directed | [9] |

Note: IC50 and Ki values can vary depending on the assay conditions and substrate used.

Table 2: Selectivity Profile of LMPTP Inhibitors

| Compound ID | LMPTP Inhibition | PTP1B Inhibition | TCPTP Inhibition | LYP-1 Inhibition | VHR Inhibition | Selectivity Fold (vs. others) | Reference |

| 5d | Potent | >1000-fold less potent | - | >1000-fold less potent | >1000-fold less potent | >1000 | [5] |

| Compound 23 | Potent | Not specified | Not specified | Not specified | Not specified | Selective | [4] |

| ML400 | Potent | IC50 > 80 µM | - | IC50 > 80 µM | IC50 > 80 µM | High | [1] |

| F9 | Moderate | Poor | Poor | - | - | Moderate | [8] |

| SPAA-52 | Highly Potent | >8000-fold less potent | >8000-fold less potent | >8000-fold less potent | >8000-fold less potent | >8000 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of LMPTP inhibitors. The following sections provide protocols for key experiments.

Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on LMPTP enzymatic activity.

Materials:

-

Recombinant human LMPTP-A or LMPTP-B

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0-6.5), 1 mM DTT

-

Substrates:

-

3-O-methylfluorescein phosphate (OMFP)

-

para-nitrophenylphosphate (pNPP)

-

-

Test compounds dissolved in DMSO

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Prepare a solution of recombinant LMPTP in assay buffer.

-

In a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

-

Add the LMPTP enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate:

-

For OMFP: Add to a final concentration of 0.4 mM. Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

For pNPP: Add to a final concentration of 5-7 mM. Incubate for 30 minutes at 37°C. Stop the reaction by adding 1 M NaOH. Measure the absorbance at 405 nm.[5][8]

-

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Insulin Receptor Phosphorylation Assay

This assay evaluates the ability of an inhibitor to enhance insulin-stimulated IR phosphorylation in a cellular context, indicating intracellular target engagement.

Materials:

-

HepG2 (human hepatoma) cells or other insulin-responsive cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

Insulin

-

Test compounds dissolved in DMSO

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against phosphorylated IR (p-IR)

-

Primary antibody against total IR

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

-

Western blot apparatus and reagents

Protocol:

-

Seed HepG2 cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-IR and total IR.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection reagent.

-

-

Quantify the band intensities and normalize the p-IR signal to the total IR signal to determine the fold-change in IR phosphorylation upon inhibitor treatment.

Synthesis of a Purine-Based LMPTP Inhibitor (Example: Analogs of Compound 5c)

The synthesis of purine-based inhibitors often involves a multi-step process. The following is a representative synthetic scheme.

Step a: Bromination of Adenine

-

To a mixture of adenine in water, add bromine dropwise at room temperature.

-

Stir the resulting mixture for 2 days at room temperature.

-

Remove the solvent and volatiles in vacuo.

-

Wash the residue with water to obtain 8-bromoadenine.

Step b: Alkylation

-

React 8-bromoadenine with a suitable alkylating agent (e.g., 2,6-dichlorobenzyl bromide) in the presence of a base (e.g., K2CO3) in a solvent like DMF.

-

This step typically yields a mixture of N7 and N9 isomers, which can be separated by chromatography.

Step c: Suzuki Coupling

-

Couple the 8-bromo-N9-alkylated purine intermediate with a boronic acid (e.g., 4-chlorophenylboronic acid) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

-

Purify the final product by chromatography to yield the desired 8-aryl-purine derivative.[5]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery of selective LMPTP inhibitors.

LMPTP Signaling in Insulin Resistance

Caption: LMPTP negatively regulates the insulin signaling pathway.

Workflow for the Discovery of Selective LMPTP Inhibitors

Caption: A general workflow for small molecule inhibitor discovery.

Conclusion and Future Directions

The discovery of selective LMPTP inhibitors represents a significant advancement in the development of novel therapeutics for metabolic diseases and cancer. The diverse chemical scaffolds identified, coupled with a deeper understanding of their mechanisms of action, provide a strong foundation for future drug development efforts. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors will be crucial for their successful translation into clinical candidates. Furthermore, the exploration of LMPTP's role in other signaling pathways may unveil new therapeutic opportunities for this important enzyme.

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 8. dovepress.com [dovepress.com]

- 9. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LMPTP Inhibitor 1 Dihydrochloride: A Technical Guide for Exploring LMPTP Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LMPTP Inhibitor 1 dihydrochloride, a selective chemical probe for the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes its role in relevant signaling pathways.

Introduction to LMPTP and this compound

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a critical role in various cellular signaling pathways.[1][2] It is a negative regulator of insulin signaling and has been implicated in cancer progression, adipogenesis, and the metabolic syndrome associated with obesity.[1][2][3][4] LMPTP primarily exists as two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[2][5]

This compound is a selective inhibitor of LMPTP, demonstrating greater potency for the LMPTP-A isoform.[6][7] Its oral bioavailability and demonstrated efficacy in mouse models of diabetes and cancer make it a valuable tool for investigating the biological functions of LMPTP and for preclinical validation of LMPTP as a therapeutic target.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and related compounds from the same chemical series.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target | Notes | Reference |

| IC50 | 0.8 µM | LMPTP-A | --- | [6][7] |

| Selectivity | >1000-fold | LMPTP | Highly selective over a panel of other protein tyrosine phosphatases. | [5] |

| Mechanism of Action | Uncompetitive | LMPTP | Binds to the enzyme-substrate complex. | [5][9][10] |

Table 2: Cellular Activity

| Assay | Cell Line | Concentration | Effect | Reference |

| Insulin Receptor (IR) Phosphorylation | HepG2 hepatocytes | 10 µM | Enhances IR phosphorylation after insulin stimulation. | [6] |

| AKT Phosphorylation | HepG2 hepatocytes | 500 nM (for a related purine-based analog) | Substantially increases AKT Thr308 phosphorylation after insulin stimulation. | [5] |

| Prostate Cancer Cell Growth | MyC-CaP cells | 10 µM | Used for in vitro experiments demonstrating a role in cancer. | [8] |

Table 3: In Vivo Data (Mouse Models)

| Model | Dosing | Effect | Reference |

| Diet-Induced Obese (DIO) Mice | 0.03% w/w in chow | Results in ~680 nM mean serum concentration. | [6] |

| Diet-Induced Obese (DIO) Mice | 0.05% w/w in chow | Results in >3 µM mean serum concentration; reverses diabetes, improves glucose tolerance, and decreases fasting insulin levels without affecting body weight. | [6] |

| Prostate Cancer Xenograft | 0.1% w/w in chow | Substantially reduced the growth of intraosseous tumors. | [8] |

Signaling Pathways Involving LMPTP

LMPTP has been identified as a key regulator in several critical signaling pathways. The following diagrams illustrate these interactions.

Negative Regulation of Insulin Signaling

LMPTP directly dephosphorylates the insulin receptor (IR), thereby downregulating insulin signaling.[3][4][11] Inhibition of LMPTP enhances insulin sensitivity, making it a target for type 2 diabetes treatment.

References

- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Functional Divergence of LMPTP-A and LMPTP-B Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical cytosolic enzyme involved in a myriad of cellular processes through the dephosphorylation of tyrosine residues on target proteins.[1] Arising from alternative splicing of the ACP1 transcript, two catalytically active isoforms, LMPTP-A and LMPTP-B, are expressed, alongside an inactive isoform, LMPTP-C.[1][2][3] While both active isoforms are recognized as key negative regulators of insulin signaling and have been implicated in cancer progression and adipogenesis, emerging evidence points towards distinct, non-redundant functions. This technical guide provides an in-depth comparison of LMPTP-A and LMPTP-B, summarizing key functional differences, providing detailed experimental protocols for their study, and presenting quantitative data to aid in the design of targeted research and drug development strategies.

Isoform Structure and Expression

LMPTP-A and LMPTP-B are small, 18 kDa proteins that differ in a 34-amino acid internal sequence due to the alternative splicing of exons 3 and 4 of the ACP1 gene.[3] This structural divergence in a region near the active site is thought to underlie their differential functions and substrate specificities. The amino acid sequences for human LMPTP-A and LMPTP-B can be found in the UniProt database under accession number P24666.[4] While both isoforms are ubiquitously expressed, their relative ratios can vary between tissues and in disease states, suggesting differential regulation of their expression.[5]

Core Functional Roles

Both LMPTP-A and LMPTP-B are implicated in several key signaling pathways:

-

Insulin Signaling: Both isoforms are known to dephosphorylate the insulin receptor, acting as negative regulators of insulin signaling.[1] Inhibition of LMPTP has been shown to enhance insulin sensitivity, making it a potential therapeutic target for type 2 diabetes.[2]

-

Cancer: LMPTPs are increasingly recognized as playing a significant, albeit complex, role in cancer. Overexpression has been linked to tumor progression and a poor prognosis in several cancers.[5]

-

Adipogenesis: LMPTPs have been shown to regulate the differentiation of adipocytes, influencing fat storage and metabolism.[6]

Functional Divergence: LMPTP-A versus LMPTP-B

Despite their overlapping roles, key functional distinctions between LMPTP-A and LMPTP-B are becoming increasingly apparent.

Differential Role in Cancer

A pivotal study in human breast cancer cell lines has suggested opposing roles for the two isoforms, referring to them as "fast" and "slow" migrating forms on SDS-PAGE, which likely correspond to LMPTP-A and LMPTP-B, respectively. The study found that mRNA expression of the "slow" isoform (putatively LMPTP-B) was increased in most breast cancer cell lines, while the "fast" isoform (putatively LMPTP-A) was reduced.[5] This differential expression pattern led the authors to propose that the slow isoform may be oncogenic, while the fast isoform may act as a tumor suppressor.[5] This finding highlights a critical area for further investigation into the isoform-specific roles of LMPTP in different cancers.

Differential Sensitivity to Inhibitors

The structural differences between LMPTP-A and LMPTP-B also manifest in their sensitivity to small molecule inhibitors. This provides a valuable tool for dissecting their individual functions and for the development of isoform-specific therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing LMPTP-A and LMPTP-B.

Table 1: Differential Inhibition of LMPTP Isoforms

| Inhibitor | Target | IC50 | Fold Selectivity (A vs. B) | Reference |

| Compound 23 | LMPTP-A | Potent (specific value not stated) | More potent against LMPTP-A | [7] |

| Compound 23 | LMPTP-B | Less potent (specific value not stated) | [7] | |

| ML400 | LMPTP-A | ~1 µM (EC50) | Selective for LMPTP-A | [6] |

| ML400 | LMPTP-B | Not specified | [6] |

Table 2: Kinetic Parameters of LMPTP

| Isoform | Substrate | Km | Vmax | Reference |

| LMPTP-A | pNPP | Data not available | Data not available | |

| LMPTP-B | pNPP | Data not available | Data not available | |

| LMPTP-A | OMFP | Data not available | Data not available | |

| LMPTP-B | OMFP | Data not available | Data not available |

Note: While numerous studies utilize pNPP and OMFP as substrates for LMPTP activity assays, a direct comparison of the Michaelis-Menten constants (Km and Vmax) for the purified A and B isoforms could not be found in the reviewed literature. Such data would be invaluable for a more precise understanding of their catalytic efficiencies.

Signaling Pathways

The differential roles of LMPTP-A and LMPTP-B can be visualized through their involvement in key signaling pathways.

Caption: LMPTP isoforms in the insulin signaling pathway.

Caption: Experimental workflow for comparing LMPTP isoforms.

Detailed Experimental Protocols

LMPTP Phosphatase Activity Assay (using pNPP)

This protocol describes a colorimetric assay to measure the phosphatase activity of LMPTP isoforms using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified recombinant LMPTP-A and LMPTP-B proteins

-

pNPP substrate solution (e.g., 100 mM stock in water)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the purified LMPTP-A and LMPTP-B enzymes in Assay Buffer.

-

Add 20 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with 20 µL of Assay Buffer only.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Prepare the pNPP working solution by diluting the stock to the desired final concentration (e.g., 10 mM) in Assay Buffer.

-

Initiate the reaction by adding 80 µL of the pNPP working solution to each well.

-

Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the phosphatase activity, which is proportional to the amount of p-nitrophenol produced.

Western Blot Analysis of LMPTP Isoforms

This protocol outlines the procedure for detecting LMPTP-A and LMPTP-B in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to LMPTP (pan-LMPTP or isoform-specific if available)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the lysates.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Due to their similar molecular weights, a high-percentage acrylamide gel (e.g., 15%) may be required to resolve the two isoforms.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary LMPTP antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system. The "fast" (LMPTP-A) and "slow" (LMPTP-B) migrating bands should be distinguishable.

Quantitative Real-Time PCR (qRT-PCR) for LMPTP Isoform Expression

This protocol allows for the quantification of LMPTP-A and LMPTP-B mRNA levels.

Materials:

-

RNA extracted from cells or tissues

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Isoform-specific primers for LMPTP-A and LMPTP-B

-

Primers for a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Design and validate isoform-specific primers for LMPTP-A and LMPTP-B. The primers should target the unique exon sequences of each isoform.

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and the appropriate forward and reverse primers.

-

Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the expression of the reference gene.

CRISPR-Cas9 Mediated Knockout of LMPTP Isoforms

This protocol provides a general workflow for generating isoform-specific knockouts of LMPTP-A or LMPTP-B.

Materials:

-

Mammalian cell line of interest

-

Cas9-expressing vector (or purified Cas9 protein)

-

Vector for expressing single-guide RNA (sgRNA) or synthetic sgRNA

-

Transfection reagent

-

Puromycin or other selection agent (if the vectors contain a resistance gene)

-

Single-cell cloning supplies (e.g., 96-well plates)

Procedure:

-

Design sgRNAs that specifically target the unique exon of either LMPTP-A or LMPTP-B. Several online tools are available for sgRNA design and off-target analysis.

-

Clone the designed sgRNA sequences into an appropriate expression vector.

-

Co-transfect the Cas9 and sgRNA expression vectors into the target cells using a suitable transfection reagent.

-

(Optional) If the vectors contain a selection marker, apply the selection agent to enrich for transfected cells.

-

Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

-

Expand the individual clones and screen for successful knockout by western blot analysis for the absence of the specific LMPTP isoform and by DNA sequencing of the targeted genomic region to identify insertions or deletions (indels).

Conclusion

The functional divergence of LMPTP-A and LMPTP-B presents a new layer of complexity in the regulation of cellular signaling. While both isoforms share common targets and pathways, their distinct roles in diseases like cancer and their differential sensitivity to inhibitors underscore the importance of isoform-specific research. The experimental protocols and data presented in this guide provide a framework for researchers to further dissect the unique functions of LMPTP-A and LMPTP-B, paving the way for the development of more targeted and effective therapeutic strategies. Further research is critically needed to obtain more precise quantitative data on the enzymatic kinetics and inhibitor profiles of each isoform to fully elucidate their individual contributions to health and disease.

References

- 1. biocompare.com [biocompare.com]

- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel isoform of the low molecular weight phosphotyrosine phosphatase, LMPTP-C, arising from alternative mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

LMPTP (ACP1 gene) as a therapeutic target in oncology and diabetes.

LMPTP (ACP1 Gene): A Dual-Target in Oncology and Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is emerging as a critical signaling hub with significant therapeutic potential in both oncology and diabetes. This ubiquitous 18 kDa cytosolic enzyme, with its catalytically active isoforms LMPTP-A and LMPTP-B, has been identified as a positive regulator of tumor progression and a key promoter of insulin resistance.[1][2] This guide provides a comprehensive overview of LMPTP's role in these diseases, focusing on its signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development.

LMPTP in Oncology: A Promoter of Malignancy

Contrary to the traditional view of phosphatases as tumor suppressors, LMPTP has been demonstrated to function as an oncoprotein.[2] Increased expression of LMPTP is correlated with a more aggressive cancer phenotype and poor prognosis in various human tumors.[3][4]

Core Oncogenic Functions

LMPTP contributes to several hallmarks of cancer by dephosphorylating and regulating key signaling molecules. Its overexpression can induce cell transformation and is strongly linked to tumor development and progression.[2] Key functions include:

-

Sustaining Proliferative Signaling: LMPTP can dephosphorylate and regulate receptor tyrosine kinases (RTKs) like the Platelet-Derived Growth Factor Receptor (PDGFR), thereby influencing downstream proliferative signals.[2][5]

-

Activating Invasion and Metastasis: Overexpression of LMPTP in cancers such as colorectal cancer is linked to a higher potential for liver metastasis by inducing a migratory phenotype.[2] It modulates cell motility and spreading through the dephosphorylation of Focal Adhesion Kinase (FAK).[2]

-

Resisting Cell Death and Chemoresistance: LMPTP has been implicated in the resistance of cancer cells to chemotherapeutics.[3][6] In chronic myeloid leukemia, it provides antioxidant advantages, allowing cancer cells to better withstand oxidative stress.[2] In prostate cancer, LMPTP promotes glutathione synthesis, which helps protect cancer cells from reactive oxygen species (ROS) induced by taxane drugs.[7][8]

-

Deregulating Cellular Energetics: LMPTP promotes the Warburg effect, a state of altered metabolism characterized by increased glycolysis even in the presence of oxygen, which provides a growth advantage to tumor cells.[2][6]

Key Signaling Pathways in Cancer

LMPTP acts as a signaling hub, influencing multiple pathways crucial for cancer progression. It dephosphorylates key proteins, often leading to their activation and the promotion of oncogenic signaling cascades.

Quantitative Data: LMPTP in Oncology

| Cancer Type | Finding | Observation | Reference |

| Prostate Cancer | ACP1 Expression | Upregulated in human prostate tumors; expression inversely correlates with overall survival. | [7][8] |

| Prostate Cancer | In Vivo Tumor Growth | LMPTP knockout in MyC-CaP cells substantially reduced tumor growth in mice. | [8] |

| Prostate Cancer | In Vivo Metastasis | LMPTP knockout in MyC-CaP cells reduced bone metastasis in a mouse model. | [8] |

| Prostate Cancer | Inhibitor Effect | An LMPTP inhibitor (Compd. 23, 0.1% w/w in chow) significantly slowed tumor growth in mice. | [8] |

| Colorectal Cancer | Metastasis | Overexpression correlated with a higher potential to develop liver metastasis. | [2] |

| Colon Cancer | Survival Analysis | Patients with increased LMPTP mRNA expression had a significant reduction in survival probability. | [4] |

| Neuroblastoma | Survival Analysis | Increased total LMPTP mRNA expression correlates with an unfavorable outcome. | [4] |

LMPTP in Diabetes: A Negative Regulator of Insulin Signaling

In the context of metabolic disease, LMPTP is a key promoter of insulin resistance, making it a promising target for the treatment of type 2 diabetes.[1][9]

Core Metabolic Functions

Human genetic evidence strongly suggests that LMPTP promotes type 2 diabetes.[1] Alleles of ACP1 that result in lower LMPTP enzymatic activity are associated with protection against hyperlipidemia and lower glycemic levels.[1] The primary mechanism involves the direct dephosphorylation of the insulin receptor (IR).

-

Insulin Receptor Dephosphorylation: LMPTP acts as an IR phosphatase, dephosphorylating phosphotyrosine residues in the kinase activation loop.[1][10] This action inactivates the receptor and dampens downstream insulin signaling.

-

Promotion of Insulin Resistance: By inhibiting insulin signaling, particularly in the liver, LMPTP promotes obesity-induced insulin resistance.[1][11] Knockdown of LMPTP expression improves the glycemic profile and decreases insulin resistance in diet-induced obese mice.[1]

-

Regulation of Adipogenesis: LMPTP is highly expressed in adipose tissue and acts as a critical promoter of adipogenesis (the formation of fat cells).[11][12] It also promotes obesity-induced subcutaneous adipocyte hypertrophy.[10][13]

Insulin Signaling Pathway Regulation

LMPTP directly counteracts the effects of insulin by dephosphorylating the insulin receptor, which is the initial and critical step in the insulin signaling cascade.

Quantitative Data: LMPTP in Diabetes

| Model | Finding | Observation | Reference |

| Diet-Induced Obese (DIO) Mice | LMPTP Deletion | Global and liver-specific LMPTP deletion protects mice from high-fat diet-induced diabetes. | [1][9] |

| DIO Mice | IR Phosphorylation | Liver-specific LMPTP deletion significantly increased tyrosine phosphorylation of the liver IR. | [1] |

| DIO Mice | LMPTP Inhibitor | An orally bioavailable inhibitor reversed high-fat diet-induced diabetes. | [1][9] |

| 3T3-L1 Preadipocytes | Adipogenesis | LMPTP inhibition blocks the expression of the pro-adipogenic transcription factor PPARγ. | [12][13] |

| Acp1 Knockout Mice | Glucose Tolerance | Genetic deletion of Acp1 showed limited or no significant effects on improving glucose tolerance. | [14][15][16] |

| Acp1 Knockout Mice | Cardiac Effects | LMPTP deficiency potentiates cardiac hypertrophy, suggesting potential side effects of systemic inhibition. | [14][15][16] |

Note: While initial studies showed great promise for LMPTP inhibitors in diabetes, more recent findings using genetic knockout models suggest the therapeutic window and potential off-target effects need careful consideration.[14][15] The discrepancy could be due to developmental compensation in knockout models or potential off-target effects of the chemical inhibitors.[14][16]

Experimental Protocols & Methodologies

This section provides an overview of key experimental protocols used to investigate the function and therapeutic potential of LMPTP.

LMPTP Enzymatic Inhibition Assay

This assay is fundamental for screening and characterizing LMPTP inhibitors.

-

Principle: Measures the rate of dephosphorylation of a substrate by recombinant LMPTP in the presence and absence of a test compound.

-

Reagents:

-

Procedure (using pNPP):

-

Pre-incubate recombinant LMPTP with various concentrations of the test inhibitor (or DMSO as a vehicle control) in a 96-well plate for 10-20 minutes at 37°C.[18][19]

-

Initiate the reaction by adding pNPP to a final concentration of ~7 mM.[18]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[18]

-

Stop the reaction by adding NaOH solution.[18]

-

Measure the absorbance at 405 nm to quantify the amount of para-nitrophenol produced.[17]

-

Calculate the percentage of inhibition relative to the DMSO control and determine IC₅₀ or Kᵢ values.[18]

-

Cell Invasion Assay (Transwell Assay)

Used to assess the impact of LMPTP on cancer cell invasion.

-

Principle: Measures the ability of cells to migrate through a basement membrane matrix-coated porous membrane.

-

Materials:

-

Transwell inserts with 8 µm pores.

-

Matrigel (or similar basement membrane extract).

-

Cancer cell lines (e.g., C4-2B prostate cancer cells).[8]

-

LMPTP inhibitor or vehicle (DMSO).

-

-

Procedure:

-

Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells in serum-free media into the top chamber. If using an inhibitor, add it to the top chamber at the desired concentration (e.g., 10 µM).[8]

-

Add media containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain with crystal violet.[8]

-

Image and count the number of invaded cells in multiple non-overlapping frames.[8]

-

Diabetes Assessment in Diet-Induced Obese (DIO) Mice

This in vivo model is crucial for evaluating the therapeutic potential of LMPTP inhibitors for diabetes.

-

Principle: C57BL/6 mice are fed a high-fat diet to induce obesity and insulin resistance, mimicking human type 2 diabetes. The effect of a therapeutic agent on glucose homeostasis is then assessed.

-

Procedure:

-

Induction: Feed male C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[1]

-

Treatment: Administer the LMPTP inhibitor or vehicle control. This can be done via oral gavage or by formulating the compound into the chow.[8][17]

-

Glucose Tolerance Test (GTT):

-

Fast the mice overnight (e.g., 16 hours).

-

Measure baseline blood glucose from the tail vein.

-

Administer a bolus of glucose via intraperitoneal (IP) injection (e.g., 1-2 g/kg body weight).

-

Measure blood glucose at several time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

-

Improved glucose tolerance is indicated by a faster return to baseline glucose levels.

-

-

Insulin Tolerance Test (ITT):

-

Fast the mice for a shorter period (e.g., 4-6 hours).

-

Administer an IP injection of insulin (e.g., 0.75 U/kg body weight).

-

Measure blood glucose at subsequent time points. Improved insulin sensitivity is indicated by a more significant drop in blood glucose.

-

-

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and validating a novel LMPTP inhibitor.

Conclusion

LMPTP stands at a critical juncture of cellular signaling, influencing both oncogenic transformation and metabolic dysregulation. Its role as a positive regulator of cancer progression and a negative regulator of insulin signaling makes it an attractive, albeit complex, therapeutic target. While potent and selective inhibitors have shown significant promise in preclinical models of both cancer and diabetes, further research is imperative.[1][8] Key future directions include elucidating the full spectrum of LMPTP substrates, understanding the conflicting results from genetic knockout versus pharmacological inhibition studies in diabetes, and developing inhibitors with optimal selectivity and safety profiles for clinical translation. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource for scientists and researchers dedicated to unlocking the therapeutic potential of targeting LMPTP.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 13. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. researchgate.net [researchgate.net]

Investigating the Role of LMPTP in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is emerging as a critical regulator of metabolic processes. While historically investigated for its role in insulin signaling, recent evidence has illuminated a pivotal function for LMPTP in promoting adipocyte differentiation (adipogenesis).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which LMPTP influences adipogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding the role of LMPTP in the formation of adipocytes opens new avenues for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.

Mechanism of Action: The LMPTP-PDGFRα-PPARγ Signaling Axis

LMPTP promotes adipocyte differentiation by modulating a specific signaling cascade that ultimately relieves the inhibition of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3][4] In preadipocytes, LMPTP acts to dephosphorylate the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) at its activation motif residue, tyrosine 849 (Y849).[1] This dephosphorylation suppresses the basal activity of the PDGFRα signaling pathway.

Inhibition or absence of LMPTP leads to increased basal phosphorylation of PDGFRα-Y849.[1][3] This, in turn, activates downstream mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[1][3] Activated p38 and JNK then phosphorylate PPARγ at an inhibitory residue, serine 82 (S82).[1] This inhibitory phosphorylation prevents PPARγ from effectively driving the transcriptional program required for adipocyte differentiation.

Therefore, by dephosphorylating PDGFRα, LMPTP keeps the p38/JNK pathway in check, preventing the inhibitory phosphorylation of PPARγ and thus promoting the expression of genes necessary for the development of mature adipocytes.[1]

References

- 1. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in Prostate Cancer Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is emerging as a critical promoter of prostate cancer (PCa) growth and metastasis.[1][2][3][4][5][6] Overexpressed in prostate tumors, its elevated levels correlate with poorer patient survival and more aggressive disease phenotypes.[1][7] This technical guide provides an in-depth analysis of the molecular mechanisms through which LMPTP exerts its oncogenic functions, focusing on its role in metabolic reprogramming, cell signaling, and the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support researchers in this field, and key pathways and workflows are visualized to facilitate understanding. The evidence presented herein validates LMPTP as a promising therapeutic target for prostate cancer.

Introduction

Prostate cancer is the second most frequently diagnosed cancer in men worldwide.[5] While localized disease is often manageable, metastatic prostate cancer, particularly castration-resistant prostate cancer (CRPC), remains a significant clinical challenge with high mortality rates.[5] The progression of prostate cancer is a complex process involving genetic and epigenetic alterations that drive uncontrolled cell proliferation, survival, and invasion. Protein tyrosine phosphatases (PTPs), once primarily considered tumor suppressors, are now recognized as having diverse roles in cancer, with some acting as oncogenes.[3] One such PTP is the 18 kDa Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[3] Recent studies have identified LMPTP as a key player in prostate cancer progression, highlighting its potential as a novel therapeutic target.[1][5] This guide synthesizes the current understanding of LMPTP's involvement in prostate cancer, providing a technical resource for the scientific community.

LMPTP Expression and Clinical Significance in Prostate Cancer

Elevated expression of the ACP1 gene, which encodes LMPTP, is a notable feature of prostate tumors compared to normal prostate tissue.[1][3] This overexpression is not only a characteristic of primary tumors but is also significantly higher in metastatic lesions, including those in lymph nodes and distant sites.[1][8]

Quantitative Data on LMPTP Expression and Patient Survival

The clinical relevance of LMPTP overexpression is underscored by its strong correlation with negative patient outcomes. High ACP1 expression is associated with a lower probability of survival in prostate cancer patients.[1][3]

| Parameter | Cohort/Condition | Result | Significance | Reference |

| ACP1 mRNA Expression | Primary Tumor vs. Normal Tissue | Significantly higher in tumor | p < 0.001 | [1] |

| Metastatic vs. Primary Tumor | Significantly higher in metastases | p < 0.0001 | [1] | |

| Patient Survival | High vs. Low/Medium ACP1 (TCGA) | Lower survival probability with high expression | p = 0.012 | [1] |

| High vs. Low/Medium ACP1 (T3 Stage) | <50% survival at 7.5 years (high) vs. 100% at 10 years (low/medium) | - | [1] | |

| High vs. Low ACP1 (Prostate Tumors) | Hazard Ratio (HR): 1.5 (Worse OS) | p < 0.0001 | [8] | |

| High vs. Low ACP1 (Distant Metastases) | Hazard Ratio (HR): 1.2 (Worse OS) | p < 0.05 | [8] |

The Core Mechanism: LMPTP-Mediated Metabolic Reprogramming

A central mechanism by which LMPTP promotes prostate cancer progression is through the metabolic reprogramming of cancer cells to enhance their antioxidant capacity. This allows tumor cells to survive the high levels of oxidative stress associated with rapid proliferation and metastasis.

The LMPTP-Glutathione Synthesis Axis

LMPTP directly enhances the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1][4] It achieves this by dephosphorylating Glutathione Synthetase (GSS) at an inhibitory tyrosine residue (Tyr270).[1][4] This dephosphorylation activates GSS, leading to increased production of GSH.

Signaling Pathway Diagram

Caption: LMPTP-mediated dephosphorylation of GSS enhances glutathione synthesis.

Consequences of LMPTP Inhibition or Knockout

Genetic knockout (KO) of LMPTP using CRISPR-Cas9 or its pharmacological inhibition leads to:

-

Reduced Glutathione Levels: LMPTP KO cells exhibit significantly lower levels of total, reduced, and oxidized glutathione.[1][3]

-

Increased Oxidative Stress: The depletion of GSH results in an accumulation of reactive oxygen species (ROS), particularly when challenged with chemotherapeutic agents like taxanes.[1][4]

-

Activation of the Integrated Stress Response (ISR): Reduced GSH levels trigger the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR.[1] This indicates that cells are under significant stress.

LMPTP's Role in Prostate Cancer Cell Proliferation, Invasion, and Metastasis

The metabolic advantages conferred by LMPTP translate into enhanced malignant phenotypes, including increased proliferation, invasion, and metastasis.

In Vitro and In Vivo Evidence

Experiments using prostate cancer cell lines (MyC-CaP and C4-2B) and mouse xenograft models have demonstrated the critical role of LMPTP in tumor growth and spread.

Quantitative Data from Functional Assays

| Assay | Cell Line | Condition | Result | Significance | Reference |

| Cell Proliferation | MyC-CaP | LMPTP KO | Growth rate <65% of WT; KO1 ~45% of WT | - | [5] |

| C4-2B | LMPTP KO | Growth rate <60% of WT; KO1 ~41%, KO2 ~44% of WT | - | [5] | |

| Tumor Growth (Xenograft) | MyC-CaP | LMPTP KO | Significantly smaller tumor volumes and longer time to endpoint | - | [1] |

| MyC-CaP | LMPTP Inhibitor | Significantly reduced tumor growth | - | [1] | |

| Invasion (Transwell Assay) | MyC-CaP | LMPTP KO | Significantly impaired invasion through Matrigel | - | [1] |

| C4-2B | LMPTP KO | Significantly impaired invasion through Matrigel | - | [1] | |

| MyC-CaP & C4-2B | LMPTP Inhibitor | Significantly reduced invasiveness | - | [1] | |

| Bone Metastasis (Intraosseous) | MyC-CaP | LMPTP KO | Considerably reduced intraosseous tumor growth | - | [1] |

| MyC-CaP | LMPTP Inhibitor | Substantially reduced intraosseous tumor growth | - | [1] |

LMPTP and the Tumor Microenvironment

Recent evidence suggests that high ACP1 expression is associated with an immunosuppressive or "cold" tumor microenvironment (TME).[8] Tumors with high ACP1 levels show an increase in M2-like macrophages and a decrease in T cells and M1-like macrophages.[8] This suggests that LMPTP may contribute to immune evasion, a hallmark of cancer.

Crosstalk with Androgen Receptor Signaling

High ACP1 expression is also linked to the enrichment of pathways associated with androgen response.[8] This indicates a potential crosstalk between LMPTP-mediated signaling and the androgen receptor (AR) pathway, a key driver of prostate cancer. Further research is needed to elucidate the precise molecular nature of this interaction.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of LMPTP

This protocol outlines the general steps for generating LMPTP knockout prostate cancer cell lines.

References

- 1. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Molecular-Weight Protein Tyrosine Phosphatase Promotes Prostate Cancer Growth and Metastasis [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting prostate tumor low-molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Frontiers | Insulin Enhances Migration and Invasion in Prostate Cancer Cells by Up-Regulation of FOXC2 [frontiersin.org]

- 8. escholarship.org [escholarship.org]

Substrate Specificity of Low Molecular Weight Protein Tyrosine Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), a key enzyme in cellular signaling. Understanding the specific substrates of LMW-PTP is crucial for elucidating its role in various physiological and pathological processes, and for the development of targeted therapeutics.

Introduction to LMW-PTP

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), also known as Acid Phosphatase 1 (ACP1), is an 18-kDa enzyme ubiquitously expressed in mammalian tissues.[1] It plays a critical role in regulating a variety of cellular processes, including cell growth, differentiation, migration, and neoplastic transformation, by dephosphorylating tyrosine residues on its target proteins.[2][3] The enzyme exists in different isoforms, with isoforms 1 and 2 being the most studied and catalytically active.[4] Due to its involvement in numerous signaling pathways, LMW-PTP has emerged as a significant target in various diseases, including cancer and metabolic disorders.[4][5][6]

Known Substrates of LMW-PTP

LMW-PTP exhibits specificity towards a range of physiological substrates, primarily receptor and non-receptor tyrosine kinases, as well as scaffold proteins. While it is a tyrosine-specific phosphatase, some bacterial orthologs have been shown to dephosphorylate phosphoarginine.[7] The primary mechanism of substrate recognition involves the conserved active site signature motif C(X)5R.[8]

Key physiological substrates of LMW-PTP include:

-

Receptor Tyrosine Kinases (RTKs):

-

Platelet-Derived Growth Factor Receptor (PDGF-R): LMW-PTP dephosphorylates Tyr857 in the activation loop of the PDGF-R β-subunit, leading to the downregulation of its kinase activity and subsequent signaling pathways.[2][5]

-

Insulin Receptor (IR): LMW-PTP is considered a negative regulator of insulin signaling.[1][9]

-

Ephrin Type-A Receptor 2 (EphA2): In contrast to its effect on PDGF-R, LMW-PTP-mediated dephosphorylation of EphA2 promotes oncogenic signaling.[4][5][10] This makes EphA2 a preferred substrate in many tumor cells.[5][10]

-

Fibroblast Growth Factor Receptor (FGF-R) [1]

-

Epidermal Growth Factor Receptor (EGF-R) [1]

-

-

Cytoskeletal and Adhesion Proteins:

-

Signal Transducers and Activators of Transcription (STATs):

-

STAT5: LMW-PTP can associate with and regulate the activity of STAT5.[9]

-

-

Non-Receptor Tyrosine Kinases:

-

Src Kinase: LMW-PTP can dephosphorylate and inactivate Src.[5]

-

Quantitative Analysis of Substrate Specificity

The catalytic efficiency of LMW-PTP towards different substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the substrate specificity constant and provides a measure of the enzyme's preference for a particular substrate.[11]

Below is a summary of available kinetic data for LMW-PTP with various substrates. Data for many physiological protein substrates remain to be fully determined.

| Substrate | LMW-PTP Isoform/Ortholog | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| p-Nitrophenyl Phosphate (pNPP) | Rat PTP1 | 16 ± 3 | - | - | [12] |

| p-Nitrophenyl Phosphate (pNPP) | Synechocystis sp. PCC 6803 (SynPTP) | Similar to other bacterial LMW-PTPs | Similar to other bacterial LMW-PTPs | - | [13] |

| Phosphotyrosine (pTyr) | Mycobacterium tuberculosis (MptpA) | Exhibits sigmoidal kinetics | - | - | [14][15] |

Note: The table highlights the limited availability of comprehensive kinetic data for physiological substrates of LMW-PTP. Most studies utilize the artificial substrate p-nitrophenyl phosphate (pNPP) for general activity assays.

Structural Basis of Substrate Recognition

The substrate specificity of LMW-PTP is determined by the architecture of its active site. Key structural features include:

-

P-loop: A highly conserved phosphate-binding loop with the signature motif C(X)5R (specifically CLGNICR in human LMW-PTP) is crucial for catalysis.[8][16] The cysteine residue acts as the nucleophile, and the arginine coordinates the phosphate group of the substrate.[8]

-

Active Site Cavity: The depth and shape of the active site cleft are primary determinants of substrate specificity, allowing it to distinguish phosphotyrosine from phosphoserine or phosphothreonine residues.[17] pTyr-specific PTPs like LMW-PTP have a deep and narrow active site.[17]

-

Variable Loops: Loops surrounding the active site contribute to substrate recognition and can vary between different PTPs, influencing their specific substrate preferences.[16]

Signaling Pathways Regulated by LMW-PTP

LMW-PTP is a key regulator in multiple signaling pathways, often acting as a negative regulator of growth factor-induced signaling, but can also have oncogenic roles depending on the cellular context and substrate.

-

PDGF Receptor Signaling: LMW-PTP attenuates PDGF-induced mitogenic signaling by dephosphorylating the PDGF receptor, thereby inhibiting downstream pathways involving Src and STATs.[5]

-

EphA2 Signaling in Cancer: In many cancers, LMW-PTP is overexpressed and promotes tumorigenesis by dephosphorylating EphA2.[4][5] Unphosphorylated EphA2 has oncogenic functions, promoting cell growth and migration.[5]

-

Insulin Signaling: LMW-PTP negatively regulates insulin signaling, and its inhibition has been shown to primarily affect liver and adipose tissues.[1][5]

-

Cell Adhesion and Migration: Through its action on FAK and p190RhoGAP, LMW-PTP plays a role in modulating cell adhesion and cytoskeletal dynamics.[5][9]

Experimental Protocols

In Vitro LMW-PTP Phosphatase Assay

This protocol describes a general method for measuring the enzymatic activity of LMW-PTP in vitro using a chromogenic or fluorogenic substrate.

Materials:

-

Recombinant purified LMW-PTP

-

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT)

-

Substrate:

-

Stop Solution (for pNPP assay): 1 M NaOH

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the substrate (e.g., 100 mM pNPP in water or 10 mM DiFMUP in DMSO).

-

Prepare a series of substrate dilutions in the assay buffer to determine Km.

-

Prepare a working solution of LMW-PTP in assay buffer. The final enzyme concentration should be determined empirically to ensure linear reaction kinetics.[19]

-

-

Set up the Reaction:

-

Add a defined volume of assay buffer to each well of the 96-well plate.

-

Add the substrate to each well at the desired final concentrations.

-

Initiate the reaction by adding the LMW-PTP working solution to each well. The final reaction volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

-

Measurement:

-

For pNPP: Stop the reaction by adding a volume of stop solution (e.g., 50 µL of 1 M NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm.[21]

-

For DiFMUP/OMFP: The dephosphorylation can be monitored continuously in a fluorometer.[19][20] Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/455 nm for DiFMUP).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the rate of product formation.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).[21]

-

Identification of LMW-PTP Substrates using Substrate Trapping

Substrate trapping is a powerful technique to identify the physiological substrates of PTPs. It utilizes catalytically impaired "substrate-trapping" mutants of the PTP that can bind to but not efficiently dephosphorylate their substrates, thus forming a stable complex that can be isolated and identified.[22][23] A common mutation is the substitution of the catalytic cysteine with serine or alanine (e.g., C12S).[8]

Materials:

-

Expression vector for tagged (e.g., GST- or His-tagged) wild-type and substrate-trapping mutant LMW-PTP.

-

Bacterial or eukaryotic expression system.

-

Cell line of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Pervanadate solution (optional, to increase general tyrosine phosphorylation).

-

Affinity resin (e.g., Glutathione-Sepharose for GST-tags).

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-phosphotyrosine antibody.

-

Mass spectrometer for protein identification.

Procedure:

-

Protein Expression and Purification:

-

Express and purify the tagged wild-type and substrate-trapping mutant LMW-PTP.

-

-

Cell Lysate Preparation:

-

Culture the cells of interest to an appropriate confluency.

-

Optionally, treat the cells with a stimulus (e.g., growth factor) or a general PTP inhibitor like pervanadate to increase the level of tyrosine-phosphorylated proteins.[22]

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

-

Substrate Trapping (Pull-down):

-

Incubate the clarified cell lysate with the purified, immobilized (on affinity resin) substrate-trapping mutant LMW-PTP for several hours at 4°C.

-

As a negative control, incubate the lysate with the immobilized wild-type LMW-PTP or the resin alone.

-

-

Washing and Elution:

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using an appropriate elution buffer (e.g., containing high salt, low pH, or a competing ligand like glutathione).

-

-

Identification of Substrates:

-

Separate the eluted proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane and probe with an anti-phosphotyrosine antibody to detect trapped, phosphorylated substrates.[23]

-

Mass Spectrometry: Excise the protein bands of interest from a Coomassie-stained gel and identify the proteins by mass spectrometry.[22][23]

-

Visualizations

Signaling Pathway Diagram

References

- 1. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of low-molecular-weight protein tyrosine phosphatase (LMW-PTP ACP1) in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatases as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.eur.nl [pure.eur.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LOW MOLECULAR WEIGHT PROTEIN TYROSINE PHOSPHATASE (LMW-PTP) AND ITS POSSIBLE PHYSIOLOGICAL FUNCTIONS OF REDOX SIGNALING IN THE EYE LENS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Potent low molecular weight substrates for protein-tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A low molecular weight protein tyrosine phosphatase from Synechocystis sp. strain PCC 6803: enzymatic characterization and identification of its potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Substrate Activation of the Low-Molecular Weight Protein Tyrosine Phosphatase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and Substrate Recognition of the Staphylococcus aureus Protein Tyrosine Phosphatase PtpA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational and structure-guided design of phosphoinositide substrate specificity into the tyrosine specific LMW-PTP enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hubrecht.eu [hubrecht.eu]

- 22. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Enzymatic Assays for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

Introduction The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of various cellular signaling pathways.[1][2][3] Notably, it plays a critical role in attenuating insulin signaling by dephosphorylating and inactivating the insulin receptor.[2][4] This function makes LMPTP a promising therapeutic target for conditions like type 2 diabetes and obesity-associated metabolic syndrome.[1][2][5] Accurate measurement of LMPTP activity is crucial for basic research and for the discovery of novel inhibitors.

These application notes provide detailed protocols for two common methods to assay LMPTP activity: a continuous fluorometric assay using 3-O-methylfluorescein phosphate (OMFP) and an endpoint colorimetric assay using p-nitrophenyl phosphate (pNPP).

LMPTP Signaling Pathway in Insulin Resistance

LMPTP negatively regulates the insulin signaling cascade. Upon insulin binding, the insulin receptor (INSR) autophosphorylates on tyrosine residues, activating downstream pathways like the PI3K/AKT pathway, which promotes glucose uptake. LMPTP counteracts this by dephosphorylating the activated INSR, thus dampening the insulin signal and contributing to insulin resistance.[2][6]

Figure 1: LMPTP's role in negative regulation of the insulin signaling pathway.

Comparison of OMFP and pNPP Substrates

Choosing the appropriate substrate is critical for assay success. OMFP provides higher sensitivity suitable for high-throughput screening (HTS), while pNPP is a cost-effective choice for general activity measurements.[7][8]

| Feature | OMFP (3-O-methylfluorescein phosphate) | pNPP (p-nitrophenyl phosphate) |

| Assay Type | Continuous, Kinetic | Endpoint or Kinetic |

| Detection | Fluorescence | Absorbance (Colorimetric) |

| Wavelength | Excitation: ~485 nm / Emission: ~525 nm[5] | 405 nm[5][9] |

| Product | 3-O-methylfluorescein (highly fluorescent) | p-nitrophenol (yellow color in alkaline solution)[9] |

| Sensitivity | High (nM enzyme range)[8] | Moderate (nM to µg enzyme range)[9] |

| Advantages | - High sensitivity for HTS- Real-time kinetic data- Lower enzyme requirement[8] | - Cost-effective- Simple instrumentation (spectrophotometer)- Wide linear range[7] |

| Disadvantages | - Potential for interference from fluorescent compounds- More expensive substrate | - Lower sensitivity- Potential for interference from colored compounds- Endpoint assays require a stop solution[7] |

Protocol 1: LMPTP Fluorometric Assay using OMFP

This protocol describes a continuous kinetic assay in a 96- or 384-well plate format, ideal for inhibitor screening and detailed kinetic analysis.

Experimental Workflow: OMFP Assay

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]

- 3. Low molecular weight protein tyrosine phosphatase: Multifaceted functions of an evolutionarily conserved enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for LMPTP Inhibitor 1 Dihydrochloride in HepG2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LMPTP Inhibitor 1 dihydrochloride in HepG2 human liver cancer cell culture experiments. The protocols outlined below are based on established methodologies to investigate the role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in cellular signaling, particularly in the context of insulin resistance.

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic protein tyrosine phosphatase that acts as a negative regulator of insulin signaling.[1][2][3][4] It achieves this by dephosphorylating and thereby inactivating the insulin receptor (IR).[1][4] Inhibition of LMPTP is a promising therapeutic strategy for conditions associated with insulin resistance, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[4][5] this compound is a selective, orally bioavailable small molecule inhibitor of LMPTP.[4][6] In HepG2 cells, a widely used model for human hepatocytes, this inhibitor has been shown to enhance insulin-stimulated phosphorylation of the insulin receptor and downstream signaling proteins like Akt.[1][4][6]

Mechanism of Action

This compound functions through an uncompetitive mechanism of inhibition.[1] This means it binds to the enzyme-substrate complex, in this case, the phosphorylated insulin receptor bound to LMPTP, preventing the completion of the dephosphorylation reaction.[1][4] This leads to a sustained phosphorylation state of the insulin receptor and enhanced downstream signaling through the PI3K-Akt pathway, ultimately promoting glucose uptake and metabolism.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (LMPTP-A) | 0.8 µM | - | In vitro enzyme assay. | [6] |

| Effective Concentration | 10 µM | HepG2 | Concentration used to demonstrate enhanced insulin receptor phosphorylation. | [4][6] |

| Cytotoxicity | Low | HepG2 | A similar LMPTP inhibitor (F9) showed cell viability >80% at concentrations up to 500 µM. | [7] |

Signaling Pathway

The diagram below illustrates the role of LMPTP in the insulin signaling pathway and the effect of this compound.

Caption: LMPTP's role in insulin signaling and its inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in HepG2 cells.

Caption: Workflow for LMPTP inhibitor studies in HepG2 cells.

Experimental Protocols

Materials

-

HepG2 cells (ATCC HB-8065)

-

Eagle's Minimal Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (MedChemExpress HY-101564A or equivalent)

-

Bovine Insulin

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Reagents and equipment for SDS-PAGE and Western blotting

-

Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Cell Culture and Maintenance

-

Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Treatment of HepG2 Cells with LMPTP Inhibitor 1

-

Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach about 70-80% confluency.

-

The day before the experiment, replace the complete growth medium with serum-starvation medium (EMEM with 0.1% FBS).[6]

-

Incubate the cells overnight.[6]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in serum-starvation medium to the desired final concentration (e.g., 10 µM).[6]

-

Add the medium containing the inhibitor to the cells and incubate for the desired duration (e.g., overnight).[6] A vehicle control (e.g., DMSO) should be run in parallel.

Insulin Stimulation and Cell Lysis

-

Following incubation with the inhibitor, stimulate the cells with bovine insulin (e.g., 10 nM) for a short period (e.g., 5 minutes) at 37°C.[6]

-

Immediately after stimulation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

Western Blot Analysis

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.